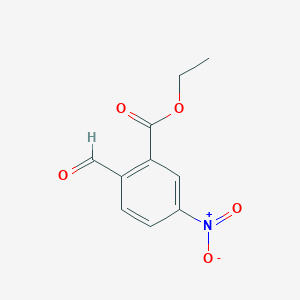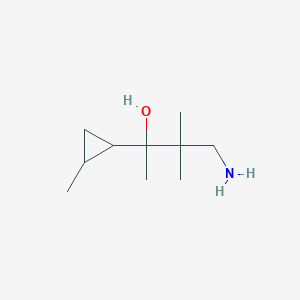![molecular formula C12H14ClNO B13178686 (1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine CAS No. 1269986-90-4](/img/structure/B13178686.png)
(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propylamine Group: The final step involves the attachment of the propylamine group to the benzofuran ring. This can be done through reductive amination, where the benzofuran aldehyde is reacted with a suitable amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amines, polar solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: A furan derivative with similar structural features but different functional groups.
Benzofuran: The parent compound without the chlorine and propylamine groups.
Furosemide: A diuretic with a benzofuran core but different substituents.
Uniqueness
(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine is unique due to the presence of both the chlorine atom and the propylamine group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
1269986-90-4 |
|---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
(1S)-1-(5-chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H14ClNO/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7,12H,14H2,1-2H3/t12-/m0/s1 |
InChI Key |
NLPJYTDLMYYUEQ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC2=C(O1)C=CC(=C2)Cl)N |
Canonical SMILES |
CC(C)C(C1=CC2=C(O1)C=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


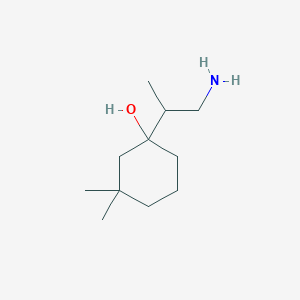

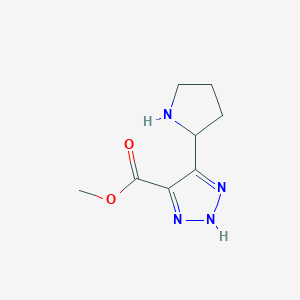
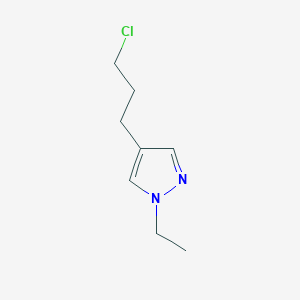
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-difluorocyclohexan-1-ol](/img/structure/B13178629.png)



![2-ethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13178664.png)
